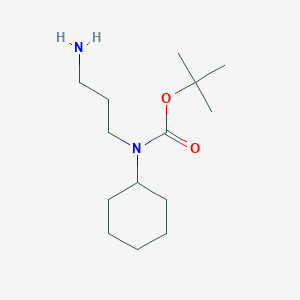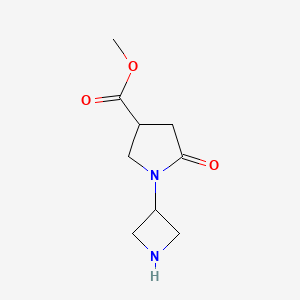
3-(Azepan-1-yl)-2,2-difluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azepan-1-yl)-2,2-difluoropropanoic acid is a chemical compound with the molecular formula C9H17NO2F2 It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing ring, attached to a difluoropropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-2,2-difluoropropanoic acid typically involves the reaction of azepane with a difluoropropanoic acid derivative. One common method involves the nucleophilic substitution reaction where azepane reacts with 2,2-difluoropropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(Azepan-1-yl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(Azepan-1-yl)-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 3-(Azepan-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The azepane ring may contribute to the compound’s conformational flexibility, allowing it to fit into various binding sites.
類似化合物との比較
Similar Compounds
3-(Azepan-1-yl)propanoic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2,2-Difluoropropanoic acid: Does not contain the azepane ring, leading to distinct biological activities.
Uniqueness
3-(Azepan-1-yl)-2,2-difluoropropanoic acid is unique due to the combination of the azepane ring and the difluoromethyl group. This structural feature imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
特性
分子式 |
C9H15F2NO2 |
|---|---|
分子量 |
207.22 g/mol |
IUPAC名 |
3-(azepan-1-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H15F2NO2/c10-9(11,8(13)14)7-12-5-3-1-2-4-6-12/h1-7H2,(H,13,14) |
InChIキー |
KEAPPPKCEKALJT-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CC(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)



![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)





![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
